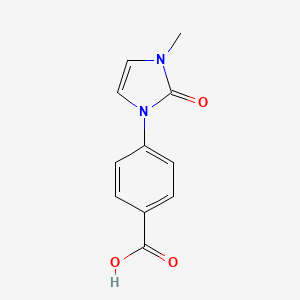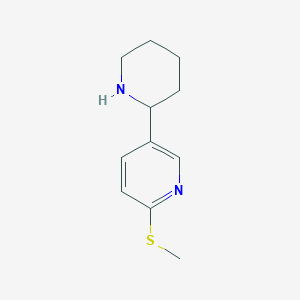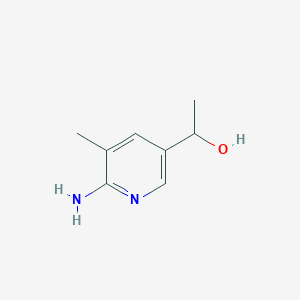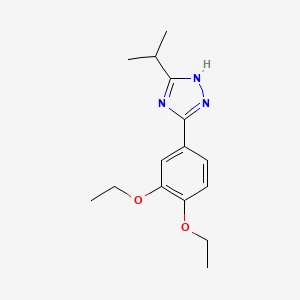
5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methylsulfonyl group and an o-tolyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-tolyl hydrazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential in biological applications, particularly as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the field of medicinal chemistry.
Medicine
In medicinal chemistry, this compound derivatives have been explored for their potential as anti-inflammatory and anticancer agents. The compound’s ability to interact with specific biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)-5-phenyl-1,2,3-thiadiazole
- 5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole
- 4-(Methylsulfonyl)-5-(m-tolyl)-1,2,3-thiadiazole
Uniqueness
5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole is unique due to the specific positioning of the methylsulfonyl and o-tolyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C10H10N2O2S2 |
|---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
4-(2-methylphenyl)-5-methylsulfonylthiadiazole |
InChI |
InChI=1S/C10H10N2O2S2/c1-7-5-3-4-6-8(7)9-10(15-12-11-9)16(2,13)14/h3-6H,1-2H3 |
InChI Key |
XECFLWYADAQZOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(SN=N2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11802197.png)


![N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B11802219.png)





![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802246.png)


